(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic hybrid molecule combining an imidazo[2,1-b]thiazole core with a piperazine-furanoyl pharmacophore. The imidazo[2,1-b]thiazole scaffold is known for its bioactivity in antimicrobial, antitumor, and CNS-targeting agents . The 4-(furan-2-carbonyl)piperazine moiety introduces conformational flexibility and hydrogen-bonding capacity, which may influence receptor binding . This dual pharmacophore design aligns with strategies to optimize multitarget engagement in drug discovery.
Properties
IUPAC Name |
[4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-5-3-14(4-6-15)16-12-26-17(13-30-21(26)23-16)19(27)24-7-9-25(10-8-24)20(28)18-2-1-11-29-18/h1-6,11-13H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOERKTZULZUQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the 4-fluorophenyl group and the furan-2-carbonyl piperazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a synthetic derivative of imidazo[2,1-b]thiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Imidazo[2,1-b]thiazole moiety
- Fluorophenyl substitution
- Furan-2-carbonyl piperazine group
This unique combination contributes to its biological activity. The molecular formula for the compound is , with a molecular weight of approximately 357.39 g/mol.
Biological Activity Overview
Research indicates that compounds containing imidazo[2,1-b]thiazole exhibit a range of biological activities:
1. Antitumor Activity
Imidazo[2,1-b]thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that related compounds exhibited IC50 values ranging from to against cancer cell lines such as Jurkat and HT-29 .
- The presence of electron-donating groups in the structure enhances the cytotoxicity of these compounds, making them promising candidates for anticancer drug development .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In vitro studies have demonstrated its efficacy against Mycobacterium tuberculosis, with IC90 values reported as low as .
- The mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
3. Carbonic Anhydrase Inhibition
Recent evaluations have shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms:
- A derivative demonstrated inhibition constants in the range of against hCA II, indicating potential therapeutic applications in conditions where CA is implicated .
Case Studies
Several case studies illustrate the compound's biological activity:
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines:
- The compound was tested alongside standard chemotherapeutics.
- Results indicated a synergistic effect when combined with existing treatments, enhancing overall efficacy and reducing required dosages.
Case Study 2: Antitubercular Activity
A focused study on anti-tubercular activity revealed:
- The compound's effectiveness against resistant strains of Mycobacterium tuberculosis.
- It was found to be non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Molecular Characteristics
- Molecular Formula : C19H15FN4OS
- Molecular Weight : 366.4 g/mol
- IUPAC Name : 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-(furan-2-carbonyl)piperazin-1-yl)methanone
The compound features a unique combination of an imidazothiazole moiety and a piperazine derivative, which contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. A study highlighted the utility of related thiazole derivatives in combating various bacterial strains, showcasing their potential as new antimicrobial agents .
Anticancer Properties
Another area of investigation is the anticancer activity of imidazo[2,1-b]thiazole derivatives. Preliminary findings suggest that these compounds can inhibit tumor growth in vitro and in vivo, possibly through mechanisms involving apoptosis induction and cell cycle arrest. A case study demonstrated that specific derivatives showed efficacy against breast cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | The compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. | Suggests potential for development as a new class of antibiotics. |
| Anticancer Research | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. | Indicates potential for use in cancer therapy; further studies needed for clinical application. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
| Compound Name | Structural Differences | Synthesis Highlights | Biological Activity | Reference |
|---|---|---|---|---|
| (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone | - Methyl substitution at C3 of imidazothiazole - Phenylpiperazine instead of furanoyl-piperazine |
Alkylation of imidazothiazole intermediates with arylpiperazines | Antimycobacterial (MIC: 0.5–2 µg/mL against M. tuberculosis) | |
| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | - Thienopyrazole replaces imidazothiazole - 2-Fluorophenyl and methylimidazole substituents |
Vilsmeier-Haack cyclization and Cu-catalyzed click chemistry | CNS activity (serotonin receptor modulation) | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | - Aminobenzoyl replaces imidazothiazole - Retains furanoyl-piperazine |
Reduction of nitro intermediates with SnCl₂ | Anticancer (IC₅₀: 12 µM against MCF-7 cells) | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | - Thiophene replaces imidazothiazole - CF₃-phenylpiperazine |
HOBt/TBTU-mediated amide coupling | Dopamine D2/D3 receptor antagonism |
Key Observations
A. Imidazothiazole vs. Heterocycle Replacements
- Imidazothiazole retention : Compounds retaining the imidazothiazole core (e.g., ) exhibit superior antimycobacterial activity compared to thiophene or pyrazole analogues , likely due to enhanced DNA gyrase inhibition .
- Thienopyrazole substitution: The thieno[3,2-c]pyrazole variant shifts activity toward CNS targets, emphasizing the scaffold’s role in modulating receptor selectivity.
B. Piperazine Modifications
- Computational studies suggest this improves ATP-binding pocket interactions in kinase targets .
- CF₃-phenylpiperazine (MK37): The trifluoromethyl group enhances hydrophobic interactions with GPCRs but reduces solubility compared to the furanoyl analogue .
C. Aryl Substituent Effects
- 4-Fluorophenyl: Improves metabolic stability over non-fluorinated aryl groups (e.g., 4-methoxyphenyl in ) by resisting oxidative CYP450 degradation .
- Methyl at C3 (imidazothiazole) : Reduces cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells ) compared to unsubstituted analogues but may lower potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling the imidazo[2,1-b]thiazole core with a piperazine-furanoyl moiety. Key steps include:
- Step 1 : Formation of the imidazo[2,1-b]thiazole ring via cyclization of thioamide precursors under reflux conditions .
- Step 2 : Functionalization of the piperazine ring with furan-2-carbonyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF .
- Step 3 : Final coupling of the two fragments via a carbonyl linkage, monitored by TLC and purified via column chromatography .
- Characterization : Intermediates are validated using /-NMR, HRMS, and HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : -NMR identifies fluorine environments (e.g., 4-fluorophenyl at δ -115 to -120 ppm), while -NMR resolves imidazo-thiazole proton signals (δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragments, such as the furanoyl-piperazine moiety .
- X-ray Crystallography : Resolves π-π stacking interactions in the imidazo-thiazole core (if crystalline) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening Workflow :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) at 1–100 µM concentrations .
- Solubility/logP : Shake-flask method to evaluate drug-likeness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to assess impact on target binding .
- Piperazine Substitutions : Test alternative acyl groups (e.g., thiophene-2-carbonyl) to enhance metabolic stability .
- Biological Validation : Compare IC shifts in enzyme assays and molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Troubleshooting :
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing in vivo inefficacy .
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to improve bioavailability .
- Orthogonal Assays : Validate target engagement via SPR or cellular thermal shift assays (CETSA) .
Q. How can synthetic yields be improved while minimizing by-products?
- Optimization :
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce homocoupling by-products .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates in imidazo-thiazole cyclization .
- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to detect side reactions early .
Q. What computational methods predict off-target interactions or toxicity risks?
- Tools :
- Pharmacophore Modeling : Identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) using Schrödinger .
- ADMET Prediction : SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity .
- Molecular Dynamics : Simulate binding to serum proteins (e.g., albumin) to predict free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
